molecular formula C13H17ClN2O2 B7565867 N-(3-chlorophenyl)-4-methoxypiperidine-1-carboxamide

N-(3-chlorophenyl)-4-methoxypiperidine-1-carboxamide

Cat. No. B7565867
M. Wt: 268.74 g/mol
InChI Key: JGBDEMWVBYVMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-methoxypiperidine-1-carboxamide, commonly known as NPC, is a chemical compound that has been widely used in scientific research in recent years. NPC is a piperidine derivative that has been found to have a variety of applications in the field of neuroscience.

Mechanism of Action

NPC acts as a non-competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, NPC reduces the influx of calcium ions into the neuron, which can lead to a decrease in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
NPC has been shown to have a variety of biochemical and physiological effects. In animal models, NPC has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and synaptic plasticity. NPC has also been shown to increase the levels of monoamines, including dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in mood regulation.

Advantages and Limitations for Lab Experiments

NPC has several advantages for lab experiments. It is a potent and selective inhibitor of the NMDA receptor, which makes it an ideal tool for studying the role of the NMDA receptor in various neurological disorders. NPC is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
However, NPC also has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. NPC also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on NPC. One area of interest is the development of more potent and selective NMDA receptor inhibitors. Another area of interest is the investigation of the potential therapeutic applications of NPC in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, further research is needed to elucidate the biochemical and physiological effects of NPC and its potential mechanisms of action.

Synthesis Methods

NPC can be synthesized using a variety of methods, but the most common method involves the reaction of 3-chloroaniline with 4-methoxypiperidine-1-carbonyl chloride. The resulting product is then purified through a series of recrystallization steps. The purity of the final product can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

NPC has been extensively used in scientific research for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. NPC is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory. NPC has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-(3-chlorophenyl)-4-methoxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-18-12-5-7-16(8-6-12)13(17)15-11-4-2-3-10(14)9-11/h2-4,9,12H,5-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBDEMWVBYVMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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